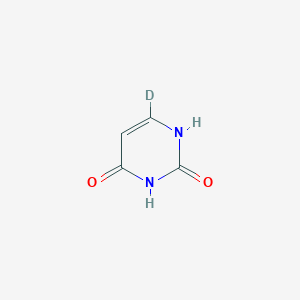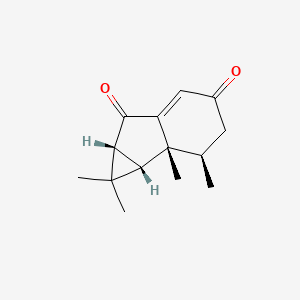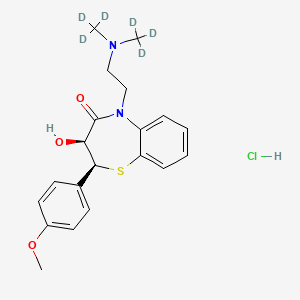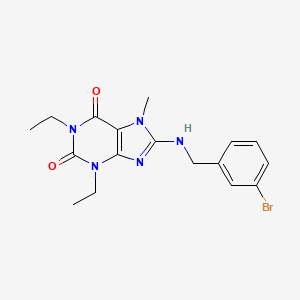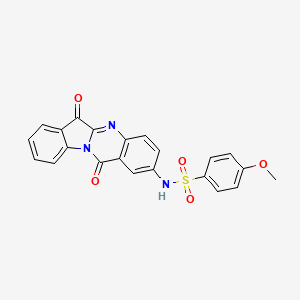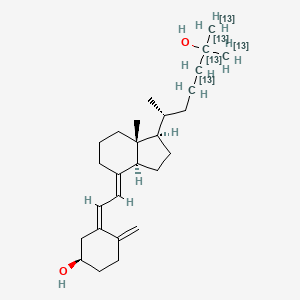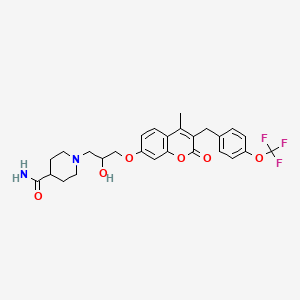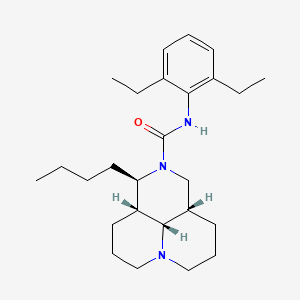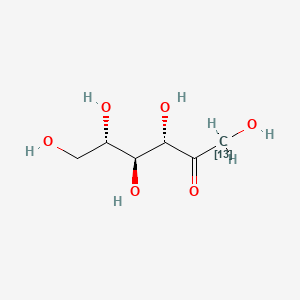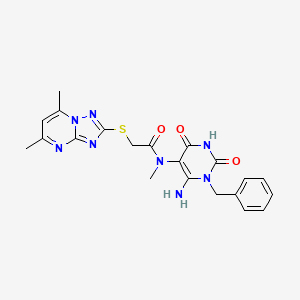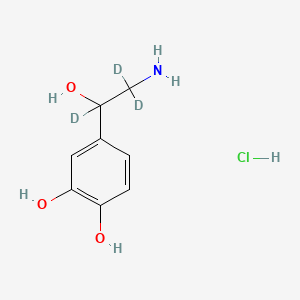
DL-Norepinephrine-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Norepinephrine-d3 (hydrochloride) is a deuterium-labeled version of DL-Norepinephrine hydrochloride. It is a synthetic phenylethylamine that mimics the sympathomimetic actions of endogenous norepinephrine. This compound targets α1 and β1 adrenoceptors and is used primarily in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DL-Norepinephrine-d3 (hydrochloride) is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the DL-Norepinephrine hydrochloride molecule. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .
Industrial Production Methods
The industrial production of DL-Norepinephrine-d3 (hydrochloride) involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Norepinephrine-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include deuterated analogs of norepinephrine derivatives, which are used in various research applications .
Applications De Recherche Scientifique
DL-Norepinephrine-d3 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in quantitation during drug development.
Biology: Studied for its effects on adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new pharmaceuticals
Mécanisme D'action
DL-Norepinephrine-d3 (hydrochloride) exerts its effects by mimicking the actions of endogenous norepinephrine. It acts as a peripheral vasoconstrictor by targeting alpha-adrenergic receptors and as an inotropic stimulator of the heart by targeting beta-adrenergic receptors. This dual action increases subendocardial oxygen tension and improves cardiac function .
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-Norepinephrine hydrochloride: The non-deuterated version of DL-Norepinephrine-d3 (hydrochloride).
L-Norepinephrine: The naturally occurring form of norepinephrine.
Epinephrine: A closely related compound with similar sympathomimetic actions
Uniqueness
DL-Norepinephrine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the compound’s metabolic profile, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C8H12ClNO3 |
|---|---|
Poids moléculaire |
208.66 g/mol |
Nom IUPAC |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i4D2,8D; |
Clé InChI |
FQTFHMSZCSUVEU-KDZJBHAVSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)O)O)N.Cl |
SMILES canonique |
C1=CC(=C(C=C1C(CN)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



